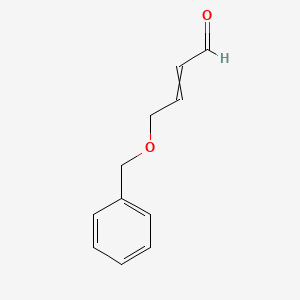

4-(Benzyloxy)but-2-enal

Description

4-(Benzyloxy)but-2-enal (C₁₁H₁₂O₂) is an α,β-unsaturated aldehyde featuring a benzyloxy (-OBn) substituent at the fourth carbon of a but-2-enal backbone. Its structure combines the reactivity of an aldehyde group with the steric and electronic effects of the benzyloxy moiety. This compound is primarily used as an intermediate in organic synthesis, particularly for constructing oxime derivatives, as demonstrated in its efficient preparation via O-TBS-N-tosylhydroxylamine . The benzyloxy group acts as a protective moiety, enhancing stability during reactions while allowing selective deprotection when needed.

Key properties inferred from structural analogs:

Properties

CAS No. |

69152-87-0 |

|---|---|

Molecular Formula |

C11H12O2 |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

4-phenylmethoxybut-2-enal |

InChI |

InChI=1S/C11H12O2/c12-8-4-5-9-13-10-11-6-2-1-3-7-11/h1-8H,9-10H2 |

InChI Key |

NBGHOPTZIQWHKY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COCC=CC=O |

Origin of Product |

United States |

Comparison with Similar Compounds

But-2-enal (Parent Compound)

- Structure : CH₃CH=CHCHO (C₄H₆O).

- Properties : Pale yellow, flammable liquid with an irritating odor .

- Key Differences :

- Lacks the benzyloxy group, making it less sterically hindered but more volatile.

- Higher flammability risk compared to 4-(Benzyloxy)but-2-enal due to lower molecular weight.

- Reactivity: More prone to polymerization and oxidation due to unprotected aldehyde.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Properties |

|---|---|---|---|---|

| But-2-enal | C₄H₆O | 86.09 | Aldehyde, α,β-unsaturated | Flammable, irritant, high reactivity |

| This compound | C₁₁H₁₂O₂ | 176.21 (calculated) | Aldehyde, benzyloxy | Stabilized by -OBn, moderate reactivity |

4-(4-(Benzyloxy)-3-methoxyphenyl)butan-2-one

- Structure : A ketone with benzyloxy and methoxy substituents on an aromatic ring.

- Key Differences: Replaces the aldehyde with a ketone, reducing electrophilicity. The aromatic ring introduces conjugation, altering UV/Vis absorption and redox behavior. Safety: Limited toxicity data, but requires professional handling due to structural complexity .

N-(4-(Benzyloxy)phenyl)acetamide

- Structure: Acetamide derivative with a benzyloxy-substituted phenyl group (C₁₅H₁₅NO₂).

- Key Differences: Replaces the aldehyde with an acetamide group, shifting reactivity toward hydrolysis or nucleophilic acyl substitutions.

Functional Group Comparisons

Aldehyde vs. Oxime Derivatives

The oxime derivative of this compound, (2Z)-4-(Benzyloxy)but-2-enal oxime, showcases how substituents modulate reactivity:

Benzyloxy-Substituted Carbamates

This compound serves as a precursor for carbamate derivatives with anti-tubercular activity. Compared to non-benzyloxy analogs:

Preparation Methods

Benzylation of cis-Buten-1,4-diol

The synthesis begins with mono-benzylation of cis-buten-1,4-diol using sodium hydride (NaH), benzyl chloride (BnCl), and tetrabutylammonium iodide (n-Bu₄NI) in a tetrahydrofuran (THF)/dimethyl sulfoxide (DMSO) solvent system. This step selectively protects the primary alcohol, yielding 4-benzyloxy-but-2-en-1-ol in 78% yield. The reaction proceeds via an SN2 mechanism, with n-Bu₄NI enhancing solubility and reaction kinetics.

Parikh-Doering Oxidation to 4-(Benzyloxy)but-2-enal

The alcohol intermediate is oxidized to the target aldehyde using a Parikh-Doering protocol. A solution of 4-benzyloxy-but-2-en-1-ol in dichloromethane (CH₂Cl₂) is treated with sulfur trioxide-pyridine complex (SO₃·Py), dimethyl sulfoxide (DMSO), and N,N-diisopropylethylamine (DIPEA). This method achieves quantitative conversion to this compound (9) without epimerization. The reaction’s efficiency stems from the in situ generation of the reactive Swern intermediate, which facilitates mild oxidation.

Key Data:

| Step | Reagents | Solvent | Yield (%) |

|---|---|---|---|

| Mono-benzylation | NaH, BnCl, n-Bu₄NI | THF/DMSO | 78 |

| Parikh-Doering oxidation | SO₃·Py, DMSO, DIPEA | CH₂Cl₂ | >99 |

Telescoped Bromination-Wittig Protocol

Bromination of this compound

In a one-pot sequence, this compound (9) undergoes electrophilic bromination at 0°C using bromine (Br₂) in CH₂Cl₂. Pyridine is added to sequester HBr, preventing acid-mediated decomposition and stabilizing the α-bromoaldehyde intermediate (10). This step proceeds in 70% yield.

Wittig Olefination and Reduction

Methyl (triphenylphosphoranylidene)acetate is introduced directly into the bromination mixture, triggering a Wittig reaction to form ester 11 as a single (E)-isomer. Subsequent reduction with diisobutylaluminum hydride (DIBAL-H) affords the final diene product. The telescoped approach bypasses intermediate purification, achieving a 64% overall yield over three steps.

Optimization Insight:

-

Solvent Effects: CH₂Cl₂ minimizes side reactions during bromination.

-

Timing: Adding the Wittig reagent 1 hour post-bromination improves yield by 6%.

Oxime Derivatization via Mitsunobu Reaction

Synthesis of (2Z)-4-(Benzyloxy)but-2-enal Oxime

A stereoselective route involves Mitsunobu coupling of allylic alcohol 3 with O-TBS-N-tosylhydroxylamine (2). The reaction uses diethyl azodicarboxylate (DEAD) and triphenylphosphine (Ph₃P) in toluene/THF, yielding the protected oxime 4 in 99% yield. Subsequent desilylation with cesium fluoride (CsF) in acetonitrile generates the Z-oxime (5) with >97% stereochemical fidelity.

Organocatalytic Approaches to α,β-Unsaturated Aldehydes

MacMillan’s Asymmetric Synthesis

β-Hydroxylaminoaldehydes, precursors to α,β-unsaturated aldehydes, are synthesized via organocatalytic aldol reactions. Using a MacMillan-type imidazolidinone catalyst, α,β-unsaturated aldehydes like this compound can be prepared from propargyl alcohols. For example, oxidation of 4-(benzyloxy)but-2-yn-1-ol with manganese dioxide (MnO₂) affords the aldehyde in moderate yields.

Limitations:

-

Substrate scope is limited to electronically biased alkynes.

-

Competing overoxidation to carboxylic acids may occur.

Comparative Analysis of Methods

Efficiency and Scalability

Q & A

Q. What are the recommended synthetic routes for 4-(Benzyloxy)but-2-enal, and what experimental parameters influence yield?

Methodological Answer: The synthesis of α,β-unsaturated aldehydes like this compound typically involves transition metal-catalyzed cross-coupling or aldol condensation strategies. For example, analogous compounds such as (E)-4-((tert-butyldimethylsilyl)oxy)but-2-enal were synthesized via palladium-catalyzed oxidation of diols or protected intermediates . Key parameters include:

- Protecting group stability : Benzyl ethers are preferred due to their resistance to acidic/basic conditions.

- Catalyst selection : Pd(PPh₃)₄ or Cu(I)-based systems for stereocontrol.

- Reaction monitoring : Use TLC (Rf ~0.3 in hexane/ethyl acetate 4:1) and GC-MS to track enal formation.

Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR :

- ¹H NMR : Look for α,β-unsaturated aldehyde protons (δ 9.5–10.0 ppm for CHO; δ 6.5–7.5 ppm for vinyl protons).

- ¹³C NMR : Aldehyde carbon at δ ~190–200 ppm, conjugated carbons at δ ~120–150 ppm.

- IR : Strong C=O stretch at ~1680–1720 cm⁻¹ and C=C stretch at ~1600–1650 cm⁻¹.

- X-ray crystallography : As demonstrated for structurally similar compounds (e.g., 3-[4-(Benzyloxy)phenyl]-1-(2-furyl)-3-hydroxyprop-2-en-1-one), single-crystal analysis confirms stereochemistry and bond lengths .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: While specific toxicity data for this compound is limited, general precautions for α,β-unsaturated aldehydes apply:

- Ventilation : Use fume hoods to avoid inhalation of vapors (potential respiratory irritants).

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Spill management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite).

- Storage : In airtight containers under nitrogen at –20°C to prevent polymerization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data during cross-coupling reactions involving this compound?

Methodological Answer: Discrepancies in reactivity (e.g., unexpected byproducts or low yields) may arise from:

- Protecting group lability : Benzyl ethers can decompose under strong acidic conditions. Verify stability via control experiments.

- Catalyst poisoning : Trace moisture or oxygen may deactivate Pd catalysts. Use rigorously dried solvents and Schlenk techniques.

- Competing pathways : Monitor for Michael addition side reactions using HPLC-MS. Optimize by adjusting temperature (0–25°C) and solvent polarity (e.g., THF vs. DMF) .

Q. What strategies enhance stereoselectivity in the synthesis of this compound derivatives for natural product applications?

Methodological Answer:

- Chiral auxiliaries : Install temporary stereodirecting groups (e.g., Evans oxazolidinones) during aldol reactions.

- Asymmetric catalysis : Use Jacobsen’s Mn(III)-salen complexes for epoxidation of the double bond.

- Dynamic kinetic resolution : Employ enzymes like lipases to resolve racemic mixtures (e.g., in ester hydrolysis).

- Computational modeling : DFT calculations (e.g., Gaussian 16) predict transition-state energies to guide catalyst design .

Q. How does this compound modulate biological pathways, and what experimental approaches validate its mechanisms?

Methodological Answer: While direct studies on this compound are limited, analogous benzyloxy-substituted phenols (e.g., 4-(Benzyloxy)phenol) exhibit bioactivity via:

- ROS induction : Quantify reactive oxygen species (ROS) using DCFDA fluorescence assays.

- Calcium signaling : Monitor intracellular Ca²⁺ levels with Fura-2 AM probes.

- Gene regulation : Use siRNA knockdown (e.g., p53) or inhibitors (e.g., NAC for ROS) to confirm pathway involvement.

- Phagosome-lysosome fusion assays : Track mycobacterial survival in macrophage models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.